molecular formula C16H17NO2 B12900736 4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 84381-69-1

4-Cycloheptylidene-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B12900736
CAS No.: 84381-69-1
M. Wt: 255.31 g/mol
InChI Key: YZLKMVGJFQNJNX-UHFFFAOYSA-N
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Description

4-Cycloheptylidene-2-phenyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cycloheptylidene-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a cycloheptanone derivative with a phenyl-substituted nitrile oxide. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Cycloheptylidene-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-2-carboxylic acids, while reduction could produce oxazolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cycloheptylidene-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cycloheptylidene-2-methyl-oxazol-5(4H)-one
  • 4-Cycloheptylidene-2-ethyl-oxazol-5(4H)-one
  • 4-Cycloheptylidene-2-phenyl-oxazol-5(4H)-one

Uniqueness

4-Cycloheptylidene-2-phenyloxazol-5(4H)-one is unique due to its specific cycloheptylidene and phenyl substituents, which confer distinct chemical and biological properties compared to other oxazole derivatives.

For precise and detailed information, consulting scientific literature and databases such as PubChem, SciFinder, or specific journal articles would be necessary

Properties

CAS No.

84381-69-1

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

4-cycloheptylidene-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H17NO2/c18-16-14(12-8-4-1-2-5-9-12)17-15(19-16)13-10-6-3-7-11-13/h3,6-7,10-11H,1-2,4-5,8-9H2

InChI Key

YZLKMVGJFQNJNX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=C2C(=O)OC(=N2)C3=CC=CC=C3)CC1

Origin of Product

United States

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